N-(3-bromophenyl)-2-chlorobenzamide molecular weight and formula
N-(3-bromophenyl)-2-chlorobenzamide molecular weight and formula
An In-Depth Technical Guide to N-(3-bromophenyl)-2-chlorobenzamide: Synthesis, Characterization, and Applications
Abstract
N-(3-bromophenyl)-2-chlorobenzamide is a halogenated aromatic amide that serves as a valuable scaffold in synthetic and medicinal chemistry. Its structural framework, featuring two substituted phenyl rings linked by an amide bond, is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the compound, beginning with its fundamental molecular and physicochemical properties. We will detail a robust and logical synthetic pathway, including a step-by-step experimental protocol and purification strategy. Furthermore, this document outlines the analytical techniques required for unambiguous structural elucidation, predicting the expected spectroscopic signatures. Finally, we situate N-(3-bromophenyl)-2-chlorobenzamide within the broader scientific context, exploring the established biological activities of related benzamide derivatives and highlighting its potential in drug discovery and agrochemical research.
Molecular Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise molecular identity and physical characteristics. These data points are critical for everything from reaction stoichiometry to predicting biological behavior.
Core Compound Identifiers
The essential identification and structural details for N-(3-bromophenyl)-2-chlorobenzamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(3-bromophenyl)-2-chlorobenzamide | [1] |
| CAS Number | 301158-04-3 | [2] |
| Molecular Formula | C₁₃H₉BrClNO | [1][2][3] |
| Molecular Weight | 310.57 g/mol | [2][3][4] |
| Monoisotopic Mass | 308.9556 Da | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)Cl | [1] |
Physicochemical Profile
The physical properties of the compound dictate its handling, solvent compatibility, and potential for formulation. While extensive experimental data for this specific isomer is not widely published, a reliable profile can be predicted based on its structure and data from close analogs.
| Property | Predicted Value / Observation | Rationale |
| Appearance | White to off-white crystalline solid | Typical for aromatic amides of this size.[4] |
| Solubility | Soluble in polar aprotic solvents (DCM, DMF, Acetone); Limited solubility in water. | The molecule's two hydrophobic aromatic rings dominate its solubility profile.[4] |
| XLogP3 | 4.4 - 4.6 | This high value indicates significant lipophilicity, suggesting good potential for membrane permeability.[1][3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | The secondary amide group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | The carbonyl oxygen is a primary site for hydrogen bond acceptance. |
Synthesis and Purification
The construction of the amide bond is a cornerstone of organic synthesis. For N-(3-bromophenyl)-2-chlorobenzamide, the most direct and reliable approach is the nucleophilic acyl substitution between an aniline and a benzoyl chloride derivative.
Synthetic Strategy and Mechanistic Rationale
The synthesis proceeds via the Schotten-Baumann reaction conditions, a robust method for forming amides.[5]
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Core Reaction : Acylation of 3-bromoaniline with 2-chlorobenzoyl chloride.
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Nucleophile : The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.
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Leaving Group : The chloride ion is an excellent leaving group, facilitating the reaction.
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Base : A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] This is critical because the free HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
The overall workflow from starting materials to the purified final product is a multi-step process involving reaction, extraction, and purification.
Caption: High-level workflow for the synthesis of N-(3-bromophenyl)-2-chlorobenzamide.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard laboratory methods for amide synthesis. Researchers must conduct their own risk assessment before proceeding.
Materials:
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3-Bromoaniline (1.0 eq)
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2-Chlorobenzoyl chloride (1.05 eq)
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Pyridine, anhydrous (1.1 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM. Add pyridine (1.1 eq) to the solution and stir.
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Reagent Addition : Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the stirring aniline mixture. An ice bath can be used to control the initial exotherm.
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Reaction Monitoring : Allow the mixture to stir at room temperature for 2-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.
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Aqueous Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
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Isolation : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to obtain the final product.
Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic techniques provides a complete picture of the compound's connectivity and purity.
| Technique | Expected Observations |
| ¹H NMR | ~8.0-8.5 ppm (1H, broad singlet) : Amide (N-H) proton. ~7.2-7.9 ppm (8H, multiplet) : A complex multiplet region corresponding to the 8 protons on the two substituted aromatic rings. The specific splitting patterns will depend on the coupling constants between adjacent protons. |
| ¹³C NMR | ~164-168 ppm : Carbonyl (C=O) carbon. ~115-145 ppm : 12 distinct signals for the aromatic carbons. Carbons directly attached to electronegative atoms (Br, Cl, N) will be shifted accordingly. |
| IR Spectroscopy | ~3300 cm⁻¹ (sharp) : N-H stretching vibration. ~1670 cm⁻¹ (strong) : C=O (Amide I band) stretching vibration. ~1540 cm⁻¹ (strong) : N-H bending and C-N stretching (Amide II band). ~1100-1000 cm⁻¹ : C-Cl stretching. |
| Mass Spec. (EI) | Molecular Ion (M⁺) : A complex cluster of peaks around m/z 309, 311, and 313 due to the isotopic distribution of Br (⁷⁹Br/⁸¹Br ≈ 50.7:49.3) and Cl (³⁵Cl/³⁷Cl ≈ 75.8:24.2). The M+2 peak will be exceptionally large. Key Fragments : Cleavage of the amide bond would yield fragments corresponding to the [C₇H₄ClO]⁺ (m/z ~139/141) and [C₆H₅BrN]⁺ (m/z ~170/172) ions. |
Applications and Scientific Context
While N-(3-bromophenyl)-2-chlorobenzamide may not be an end-product itself, its core structure is of significant interest to researchers in applied chemistry. The benzamide motif is a "privileged scaffold," meaning it is frequently found in molecules with potent biological activity.
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Medicinal Chemistry : Structurally related benzamides and anilides have demonstrated a wide array of therapeutic potential. They have been investigated as antimicrobial agents (particularly against resistant strains like MRSA), antiproliferative compounds for cancer research, and as anti-inflammatory molecules.[4][7][8] The specific halogenation pattern of this compound provides metabolic stability and modulates its lipophilicity, which are key parameters in drug design.
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Agrochemicals : The benzamide scaffold is also prominent in agricultural science. For instance, some benzamide derivatives function as potent insecticides by inhibiting chitin synthesis in pests.[4]
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Synthetic Building Block : The presence of bromine and chlorine atoms offers synthetic handles for further chemical modification. The bromine atom, in particular, is well-suited for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the straightforward synthesis of more complex derivatives for structure-activity relationship (SAR) studies.
Caption: Potential research applications stemming from the core benzamide structure.
Safety and Handling
As a halogenated aromatic compound, N-(3-bromophenyl)-2-chlorobenzamide should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Engineering Controls : Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Handling : Avoid contact with skin and eyes. Do not ingest. In case of contact, wash the affected area thoroughly with water.
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Storage : Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
N-(3-bromophenyl)-2-chlorobenzamide is a well-defined chemical entity with a straightforward and scalable synthesis. Its true value lies in its potential as a molecular scaffold. The combination of the robust benzamide linker and the strategically placed halogen atoms makes it an attractive starting point for the development of novel compounds in medicinal and agricultural chemistry. Future research efforts should focus on leveraging this scaffold to build libraries of derivatives for screening against various biological targets, thereby unlocking its full potential in applied science.
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